![molecular formula C18H32N2O8S2 B3087441 N-[t-Butoxycarbonyl]-l-cystine methyl ester CAS No. 1173670-56-8](/img/structure/B3087441.png)
N-[t-Butoxycarbonyl]-l-cystine methyl ester
Vue d'ensemble
Description
“N-[t-Butoxycarbonyl]-l-cystine methyl ester” is an N-terminal protected reagent that can be used in the synthesis of peptides and proteins containing cysteine residues . This compound can further be converted to dehydroalanine .
Synthesis Analysis
The synthesis of this compound involves the use of di-tert-butyl dicarbonate under basic conditions . The reaction can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound includes a carbonyl group, which is a key feature of esters . The presence of this group significantly influences the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactions of this compound are typical of esters. For instance, it can undergo hydrolysis in the presence of a strong acid to yield a carboxylic acid and an alcohol . Other synthetic pathways to esters also exist .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a liquid form, an optical activity of [α]22/D +21°, c = 7.5 in chloroform, a refractive index n20/D 1.475 (lit.), a boiling point of 214 °C (lit.), and a density of 1.143 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Inhibition of L-Cystine Crystal Growth
This compound has been used in research related to the inhibition of L-Cystine crystal growth . L-Cystine kidney stones affect more than 20,000 individuals in the United States alone . Current therapies are often ineffective and produce adverse side effects . The growth of L-Cystine crystals is a critical step in stone pathogenesis . The most effective molecular imposters for crystal growth inhibition were L-Cystine mimics, particularly L-Cystine diesters and diamides .
Understanding Genetic Diseases
The study of this compound is important for providing a better understanding of cystinuria and cystinosis . These are genetic diseases affecting the metabolism of cysteine and the kidney function, leading to the generation of L-Cystine crystals . Recently, the presence of L-Cysteine crystal has been underlined in the case of cystinosis .
Characterization of Abnormal Deposits
The discrepancy between L-Cystine and L-Cysteine has been investigated by theoretical and experimental infrared spectra (IR), X-ray diffraction (XRD) as well as Raman spectra . This aims to obtain a better characterization of abnormal deposits related to these two genetic pathologies .
Modifying Perovskite Solar Cells
Although not directly mentioned in the search results, similar compounds like L-Cysteine have been used to modify the interface between mesoporous TiO2 (mp-TiO2) and perovskite in solar cells . The incorporation of L-Cysteine increases the power conversion efficiency (PCE) from 11.5% to 14.4% . It’s possible that “N,N’-DiBoc-DL-Cystine dimethyl ester” could have similar applications in the field of solar energy.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(23)19-11(13(21)25-7)9-29-30-10-12(14(22)26-8)20-16(24)28-18(4,5)6/h11-12H,9-10H2,1-8H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNNBRJCNKRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[t-Butoxycarbonyl]-l-cystine methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



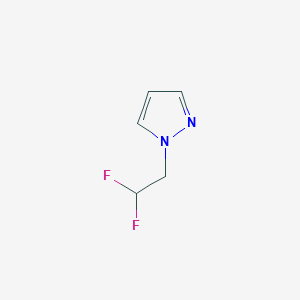

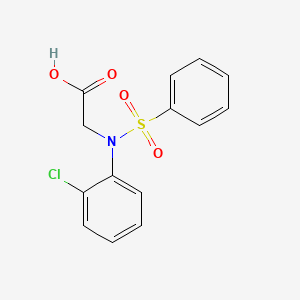
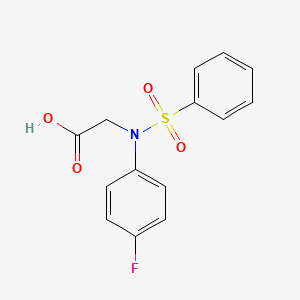
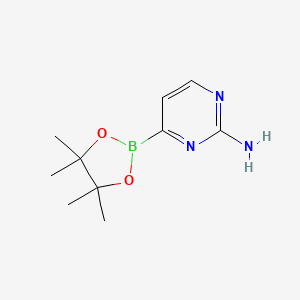
![6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087409.png)
![(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3087417.png)

![(1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087434.png)
![(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087436.png)
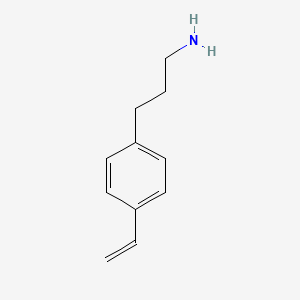
![N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine](/img/structure/B3087454.png)
![2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene](/img/structure/B3087470.png)
